molecular formula C15H20BrNO2 B5067584 Ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate

Ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate

Cat. No.: B5067584
M. Wt: 326.23 g/mol
InChI Key: OKYRKAVJZHVZLB-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Oxidation Reactions: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted piperidine derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

    Oxidation Reactions: Formation of piperidinone derivatives.

Scientific Research Applications

Ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The bromophenyl group may enhance the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which then exerts its effects on the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate
  • Ethyl 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylate
  • Ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The bromine atom can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.

Properties

IUPAC Name

ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-2-19-15(18)13-4-3-9-17(11-13)10-12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYRKAVJZHVZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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